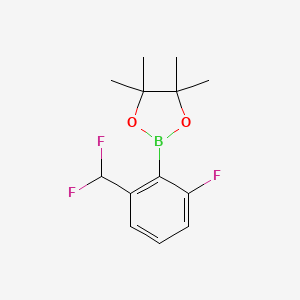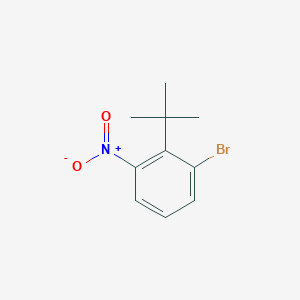
1-Bromo-2-(tert-butyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butyl)-3-nitrobenzene is an organic compound characterized by a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-2-(tert-butyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Products include 2-(tert-butyl)-3-nitrophenol, 2-(tert-butyl)-3-nitroaniline, or 2-(tert-butyl)-3-nitrothiophenol.
Reduction: The major product is 2-(tert-butyl)-3-aminobromobenzene.
Oxidation: Products include tert-butyl alcohol or tert-butyl hydroperoxide.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use it to study the effects of nitro and tert-butyl groups on biological systems, including enzyme interactions and cellular responses.
Medicinal Chemistry: It is investigated for its potential as a building block in the design of new drugs with specific biological activities.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group undergoes a series of electron transfer reactions, leading to the formation of an amino group.
Oxidation: The tert-butyl group undergoes oxidation through the formation of radical intermediates, resulting in the formation of alcohol or hydroperoxide.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(tert-butyl)-3-nitrobenzene can be compared with similar compounds to highlight its uniqueness:
1-Bromo-4-tert-butylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-2-methylpropane: Contains a bromine atom and a tert-butyl group but lacks the aromatic ring and nitro group, resulting in different reactivity and applications.
1-Bromo-3-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
1-bromo-2-tert-butyl-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)9-7(11)5-4-6-8(9)12(13)14/h4-6H,1-3H3 |
InChI-Schlüssel |
WICKDQGEVXDWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
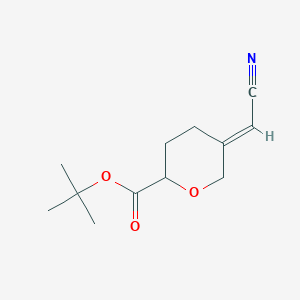
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
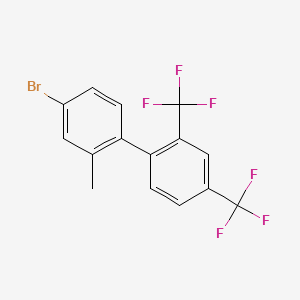
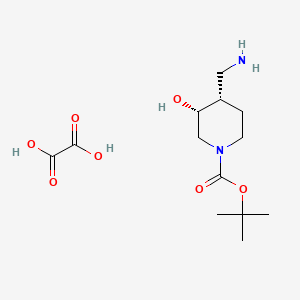
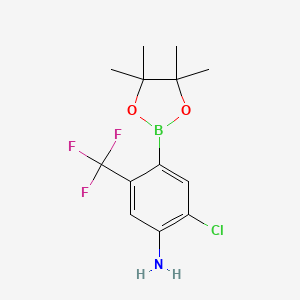

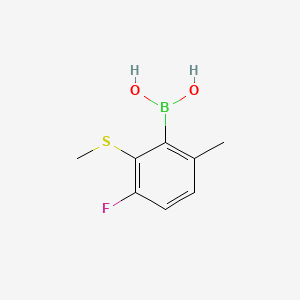
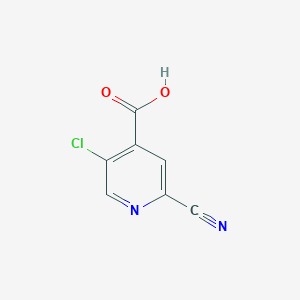
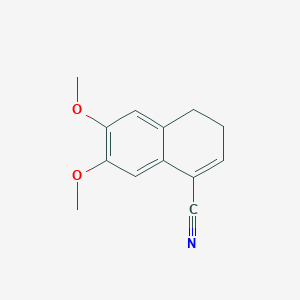
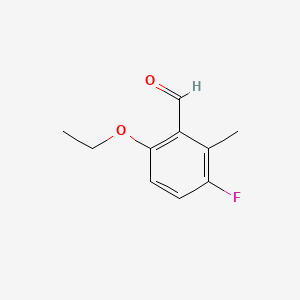
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)

